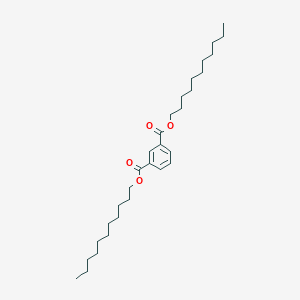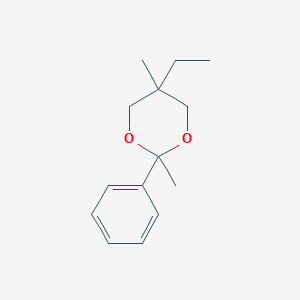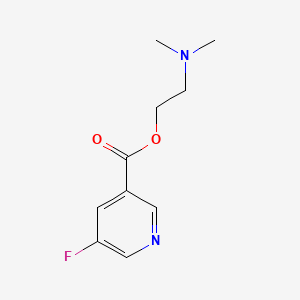![molecular formula C22H30N2O4Sn B14703418 4,4'-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline CAS No. 20556-88-1](/img/structure/B14703418.png)
4,4'-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline is an organotin compound with the molecular formula C22H30N2O4Sn. This compound is characterized by the presence of a stannane (tin) center bonded to two butyl groups and two oxycarbonyl groups, which are further linked to aniline moieties. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicinal chemistry.
准备方法
The synthesis of 4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline typically involves the reaction of dibutyltin oxide with 4,4’-diaminodiphenyl carbonate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or xylene to facilitate the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. After completion, the product is purified by recrystallization or column chromatography.
化学反应分析
4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced tin species.
Substitution: The aniline moieties can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Hydrolysis: The oxycarbonyl groups can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids and corresponding tin derivatives.
科学研究应用
4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions. Its unique structure allows it to facilitate these reactions efficiently.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with biological molecules is of significant interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and bacterial infections. Its ability to interact with cellular components makes it a promising candidate for drug development.
Industry: In the industrial sector, it is used in the production of high-performance materials, such as polymers and coatings. Its role as a stabilizer and catalyst in these processes is crucial for achieving desired material properties.
作用机制
The mechanism of action of 4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline involves its interaction with molecular targets such as enzymes and cellular membranes. The tin center can coordinate with various ligands, leading to the formation of stable complexes. These complexes can disrupt cellular processes, such as enzyme activity and membrane integrity, resulting in antimicrobial or anticancer effects. The compound’s ability to generate reactive oxygen species (ROS) also contributes to its biological activity, causing oxidative stress in target cells.
相似化合物的比较
4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline can be compared with other organotin compounds, such as:
Tributyltin chloride: Known for its use as a biocide and antifouling agent, tributyltin chloride has a different structure and application profile compared to 4,4’-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline.
Dibutyltin dilaurate: Commonly used as a catalyst in polyurethane production, dibutyltin dilaurate has a similar tin center but different ligands, leading to distinct chemical properties and applications.
Triphenyltin hydroxide: Used as a fungicide, triphenyltin hydroxide has a different organic framework, highlighting the diversity of organotin compounds in terms of structure and function.
属性
CAS 编号 |
20556-88-1 |
|---|---|
分子式 |
C22H30N2O4Sn |
分子量 |
505.2 g/mol |
IUPAC 名称 |
[(4-aminobenzoyl)oxy-dibutylstannyl] 4-aminobenzoate |
InChI |
InChI=1S/2C7H7NO2.2C4H9.Sn/c2*8-6-3-1-5(2-4-6)7(9)10;2*1-3-4-2;/h2*1-4H,8H2,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI 键 |
LVLNVRWBEGWOQS-UHFFFAOYSA-L |
规范 SMILES |
CCCC[Sn](CCCC)(OC(=O)C1=CC=C(C=C1)N)OC(=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)
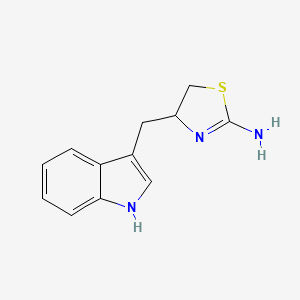
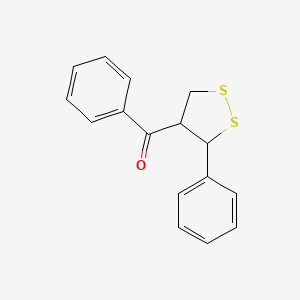
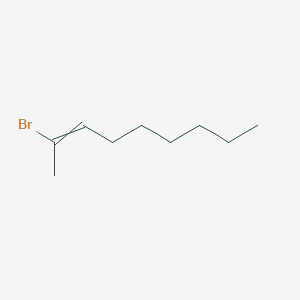
![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)

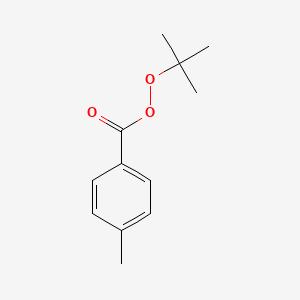
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
